molecular formula C7H8Cl2N2 B8656085 [(5,6-dichloropyridin-3-yl)methyl](methyl)amine

[(5,6-dichloropyridin-3-yl)methyl](methyl)amine

Cat. No.: B8656085
M. Wt: 191.05 g/mol
InChI Key: GSCKFVJPXUJFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a methylamine group attached to the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine typically involves the chlorination of pyridine derivatives followed by the introduction of the methylamine group. One common method involves the selective hydrogenation of 5,6-dichloro-3-pyridinecarbonitrile using a Raney nickel catalyst. The reaction is carried out in ethanol-water mixture with ammonia at elevated temperatures and pressures to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(5,6-dichloropyridin-3-yl)methyl](methyl)amine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or Raney nickel catalysts.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives or dechlorinated products.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

[(5,6-dichloropyridin-3-yl)methyl](methyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of [(5,6-dichloropyridin-3-yl)methyl](methyl)amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or interacting with receptor proteins to alter their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5,6-dichloropyridin-3-yl)methyl](methyl)amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new chemical entities with specific properties.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(5,6-dichloropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-10-3-5-2-6(8)7(9)11-4-5/h2,4,10H,3H2,1H3

InChI Key

GSCKFVJPXUJFTQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(N=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(5,6-dichloro-pyridin-3-ylmethyl)-isoindole-1,3-dione from step (b) above (307 mg, 1.0 mmol) and methylamine (1.0 mL, 2.0 mmoL, 2.0 M in THF, Aldrich) in EtOH (10 mL) was stirred at room temperature for 4 days. The solvent was removed in vacuo to give the title compound, which was used in the next step without additional purification.
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